![molecular formula C8H11BrClNO B6166189 2-[(1S)-1-aminoethyl]-5-bromophenol hydrochloride CAS No. 2751603-33-3](/img/no-structure.png)

2-[(1S)-1-aminoethyl]-5-bromophenol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

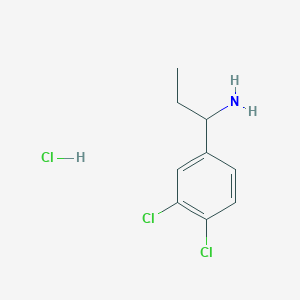

2-[(1S)-1-aminoethyl]-5-bromophenol hydrochloride, commonly referred to as 2-AEPH, is an organic compound used for a variety of scientific research applications due to its unique structure and properties. This compound is synthesized from the reaction of 5-bromophenol, an aromatic hydrocarbon, and 1-aminoethyl chloride, an amine. This reaction forms a covalent bond, creating a new molecule with a distinct structure and properties. 2-AEPH has been studied extensively due to its ability to interact with a variety of biological molecules, making it a useful tool for researchers.

Applications De Recherche Scientifique

2-AEPH has a variety of applications in scientific research due to its unique structure and properties. It has been used as a tool to study the structure and function of proteins, as it can interact with a variety of biological molecules. Specifically, 2-AEPH has been used to study the structure and function of enzymes, as it can inhibit their activity. Additionally, it has been used to study the structure and function of DNA and RNA, as it can bind to these molecules.

Mécanisme D'action

2-AEPH has a variety of mechanisms of action, depending on its target molecule. When interacting with proteins, 2-AEPH can bind to the active site of the enzyme and inhibit its activity. Additionally, it can bind to other proteins and alter their structure or function. When interacting with DNA and RNA, 2-AEPH can bind to the base pairs of the molecules and alter their structure or function.

Biochemical and Physiological Effects

2-AEPH has a variety of biochemical and physiological effects, depending on its target molecule. When interacting with proteins, 2-AEPH can inhibit the activity of enzymes, leading to a decrease in the production of certain metabolites. Additionally, it can bind to other proteins and alter their structure or function, leading to a variety of physiological effects. When interacting with DNA and RNA, 2-AEPH can bind to the base pairs of the molecules and alter their structure or function, leading to a variety of physiological effects.

Avantages Et Limitations Des Expériences En Laboratoire

2-AEPH has a variety of advantages and limitations for lab experiments. One of the main advantages of using 2-AEPH is its ability to interact with a variety of biological molecules, making it a useful tool for researchers. Additionally, it is relatively easy to synthesize and is relatively stable, making it easy to store and use in experiments. One of the main limitations of 2-AEPH is its toxicity, as it can be toxic to cells and organisms at high concentrations.

Orientations Futures

There are a variety of potential future directions for research related to 2-AEPH. One potential direction is to further explore its mechanism of action, as it can interact with a variety of biological molecules. Additionally, further research could be done to explore its potential applications in medicine, as it has been shown to interact with proteins and DNA/RNA. Additionally, further research could be done to explore its potential toxicity, as it can be toxic to cells and organisms at high concentrations. Finally, further research could be done to explore its potential uses in other scientific fields, such as materials science or environmental science.

Méthodes De Synthèse

2-AEPH is synthesized by the reaction of 5-bromophenol and 1-aminoethyl chloride. The reaction is carried out in a solvent, such as ethanol or methanol, and catalyzed by a base, such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution reaction, with the bromine atom of the 5-bromophenol molecule being replaced by the amine group of the 1-aminoethyl chloride. The product of the reaction is 2-AEPH, which is isolated from the reaction mixture by precipitation.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(1S)-1-aminoethyl]-5-bromophenol hydrochloride involves the reaction of 5-bromosalicylaldehyde with (S)-1-aminoethanol, followed by acidification with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "5-bromosalicylaldehyde", "(S)-1-aminoethanol" ], "Reaction": [ "5-bromosalicylaldehyde is reacted with (S)-1-aminoethanol in the presence of a suitable solvent and a catalyst such as p-toluenesulfonic acid.", "The reaction mixture is stirred at a suitable temperature for a specific time until the reaction is complete.", "The resulting product is then purified by column chromatography to obtain the desired compound.", "The compound is then treated with hydrochloric acid to obtain the hydrochloride salt of 2-[(1S)-1-aminoethyl]-5-bromophenol." ] } | |

Numéro CAS |

2751603-33-3 |

Formule moléculaire |

C8H11BrClNO |

Poids moléculaire |

252.5 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.